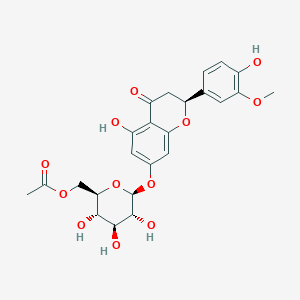
Viscumneoside VI
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Viscumneoside VI is a viscumneoside that is homoeriodictyol in which the hydroxy group at position 7 has been converted to the corresponding (6-O-acetyl)-beta-D-glucopyranoside. Found in Viscum coloratum, an evergreen hemiparasitic plant whose stems and leaves are used in traditional Chinese medicine for the treatment of rheumatism. It has a role as a plant metabolite. It is a viscumneoside, a flavanone glycoside, a member of phenols, an acetate ester and a beta-D-glucoside. It derives from a homoeriodictyol and a 6-O-acetyl-beta-D-glucose.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that Viscumneoside VI possesses significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including:
- Induction of Apoptosis : Studies have demonstrated that this compound can trigger programmed cell death in cancerous cells, contributing to tumor reduction.
- Inhibition of Metastasis : The compound may reduce the ability of cancer cells to metastasize by interfering with cellular adhesion and migration processes.
Case Study: HepG2 Cell Line
A study utilizing the HepG2 cell line (a model for liver cancer) revealed that polysaccharides extracted from Viscum coloratum, including this compound, could significantly inhibit cancer cell growth and induce apoptosis .
Immunomodulatory Effects
This compound has been investigated for its immunomodulatory effects, particularly in enhancing immune responses:
- Cytokine Production : Research indicates that this compound can stimulate the production of cytokines such as Interleukin-6 (IL-6), which plays a crucial role in immune responses.
- Enhancement of Natural Killer (NK) Cell Activity : The compound has been shown to enhance NK cell activity, which is vital for targeting and destroying tumor cells .
Antioxidant Properties
The antioxidant capacity of this compound contributes to its therapeutic potential by neutralizing free radicals and reducing oxidative stress:
- Cell Protection : By mitigating oxidative damage, this compound may help protect healthy cells from damage during cancer treatments like chemotherapy .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties that can be beneficial in treating conditions characterized by chronic inflammation:
- Reduction of Inflammatory Markers : Studies have shown that this compound can decrease levels of pro-inflammatory cytokines, potentially alleviating symptoms associated with inflammatory diseases .
Comparative Data Table
Propriétés
Numéro CAS |
118985-26-5 |
|---|---|
Formule moléculaire |
C24H26O12 |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H26O12/c1-10(25)33-9-19-21(29)22(30)23(31)24(36-19)34-12-6-14(27)20-15(28)8-16(35-18(20)7-12)11-3-4-13(26)17(5-11)32-2/h3-7,16,19,21-24,26-27,29-31H,8-9H2,1-2H3/t16-,19+,21+,22-,23+,24+/m0/s1 |
Clé InChI |
GPCKIXOOCSOBEC-AKRDZZKRSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC(=C(C=C4)O)OC)O)O)O)O |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=O)C[C@H](OC3=C2)C4=CC(=C(C=C4)O)OC)O)O)O)O |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC(=C(C=C4)O)OC)O)O)O)O |
Key on ui other cas no. |
118985-26-5 |
Synonymes |
homoeriodictyol-7-O-(6''-O-acetyl)glucopyranoside viscumneoside VI |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















